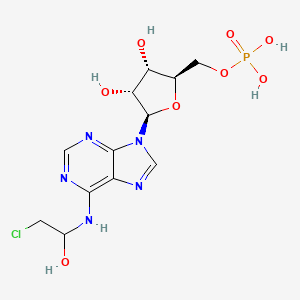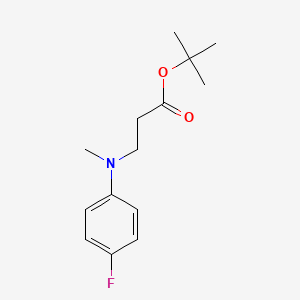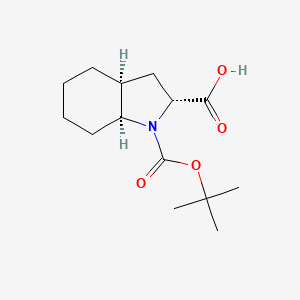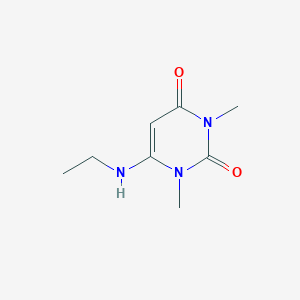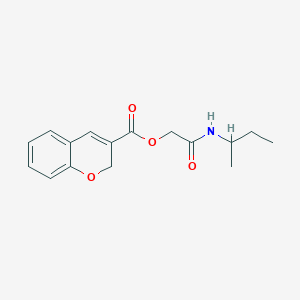
3-Hydroxy-2-pyridin-3-ylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one is a heterocyclic compound that features a pyridine ring fused to an imidazolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one typically involves the condensation of pyridine-3-carbaldehyde with an appropriate amine under controlled conditions. One common method involves the use of N,N′-bis((pyridine-2-yl)methyl)ethane-1,2-diamine as a starting material, which undergoes a [1 + 1] condensation with various aldehydes . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazolidinone ring can be reduced to form a more saturated heterocycle.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the imidazolidinone ring results in a more saturated heterocycle.
Aplicaciones Científicas De Investigación
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone: This compound has similar structural features and is also investigated for its antimicrobial properties.
2-(pyridin-3-yl)-1H-imidazole: Another related compound with potential therapeutic applications.
Uniqueness
3-hydroxy-2-(pyridin-3-yl)imidazolidin-4-one is unique due to its specific combination of a pyridine ring and an imidazolidinone moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
27230-66-6 |
|---|---|
Fórmula molecular |
C8H9N3O2 |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
3-hydroxy-2-pyridin-3-ylimidazolidin-4-one |
InChI |
InChI=1S/C8H9N3O2/c12-7-5-10-8(11(7)13)6-2-1-3-9-4-6/h1-4,8,10,13H,5H2 |
Clave InChI |
WYCYRWCJCQMSIM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(N1)C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


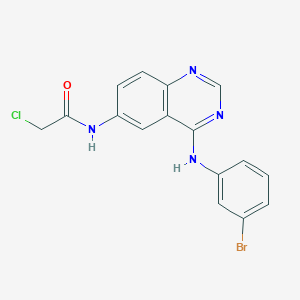
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)


